BT173 is classified as a small molecule inhibitor. It was synthesized as part of a research initiative focused on developing inhibitors for HIPK2, which plays a significant role in regulating cellular responses to stress and apoptosis. The compound's design was informed by previous findings that highlighted the importance of specific structural components in enhancing inhibitor efficacy.
The synthesis of BT173 involved multiple steps, starting from an initial lead compound identified through high-throughput screening. The synthetic route included:
The molecular structure of BT173 includes:
The chemical formula of BT173 is CHBrNO, with a molecular weight of approximately 360.2 g/mol. The compound exhibits specific conformational properties that facilitate its binding to HIPK2, altering the protein's conformation and enhancing its stability against proteolysis .
BT173 primarily functions through non-competitive inhibition rather than directly inhibiting the kinase activity of HIPK2. Key reactions include:
The mechanism through which BT173 exerts its effects involves:
Experimental data indicate that treatment with BT173 leads to a dose-dependent reduction in Smad3 activity, confirming its role as an inhibitor in this signaling cascade .
BT173 exhibits several notable physical and chemical properties:
Additional analyses reveal that BT173 has a melting point indicative of solid-state stability, which is important for formulation development .
BT173 has potential applications in various scientific fields:
BT173 is a rationally designed small-molecule inhibitor with the chemical name 3-[3-(4-Bromo-phenyl)-[1,2,4]oxadiazol-5-yl]-7-methoxy-quinoline. Its pharmacophore consists of three modular units:
Table 1: Key Structural Features of BT173
Pharmacophore Unit | Chemical Group | Function |
---|---|---|
Unit A | 7-Methoxyquinoline | Hydrophobic anchor |
Unit B | Oxadiazole | Enhances specificity and solubility |
Unit C | 4-Bromophenyl | Promotes hydrophobic interactions |
BT173 has a molecular weight of 382.21 g/mol and the empirical formula C₁₈H₁₂BrN₃O₂. Key properties include:
COC1=CC=C2C=C(C3=NC(C4=CC=C(Br)C=C4)=NO3)C=NC2=C1
[5] [8] HIPK2 (Homeodomain-Interacting Protein Kinase 2) is a serine/threonine kinase that acts as a master regulator of the TGF-β1/Smad3 pathway. It serves as a scaffolding protein, facilitating Smad3 phosphorylation and nuclear translocation, which activates profibrotic genes (e.g., Collagen I, Fibronectin) [2] [4]. HIPK2’s kinase domain (residues K221) is structurally distinct from its protein-interaction domain, enabling allosteric targeting [4] [10].
In renal fibrosis, HIPK2:
Table 2: HIPK2 in Fibrotic Pathways
Pathway | HIPK2 Function | Fibrosis Outcome |
---|---|---|
TGF-β1/Smad3 | Scaffolds Smad3 phosphorylation | ECM deposition, EMT activation |
Wnt/β-catenin | Phosphorylates TCF3 to enhance signaling | Tubular cell transdifferentiation |
p53 | Activates pro-apoptotic genes | Tubular atrophy |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: